molecular formula C14H26O B136658 2-Tetradecen-4-one CAS No. 142449-97-6

2-Tetradecen-4-one

Cat. No.: B136658
CAS No.: 142449-97-6
M. Wt: 210.36 g/mol
InChI Key: IYQXMKYJCXLWDT-UHFFFAOYSA-N
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Description

2-Tetradecen-4-one (CAS No. 142449-97-6) is an unsaturated aliphatic ketone characterized by a 14-carbon chain with a double bond at the 2-position and a ketone group at the 4-position. Its molecular formula is C₁₄H₂₆O, with a molecular weight of 210.36 g/mol. This compound belongs to the α,β-unsaturated ketone family, which confers unique reactivity in organic synthesis, particularly in Michael additions and conjugate reduction reactions. The double bond introduces steric and electronic effects that influence its physical properties and chemical behavior compared to saturated analogs .

Properties

CAS No.

142449-97-6

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

(E)-tetradec-2-en-4-one

InChI

InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-13-14(15)12-4-2/h4,12H,3,5-11,13H2,1-2H3/b12-4+

InChI Key

IYQXMKYJCXLWDT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)C=CC

Isomeric SMILES

CCCCCCCCCCC(=O)/C=C/C

Canonical SMILES

CCCCCCCCCCC(=O)C=CC

Synonyms

2-Tetradecen-4-one

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Shorter-Chain Unsaturated Ketones

  • 2-Octen-4-one (CAS No. 4643-27-0): Structure: 8-carbon chain with a double bond at position 2 and a ketone at position 4 (C₈H₁₄O). Physical Properties: Lower molecular weight (126.20 g/mol) and boiling point (~170–175°C) compared to 2-Tetradecen-4-one due to reduced van der Waals interactions. Applications: Used in flavor and fragrance industries for fruity notes. Its shorter chain limits its utility in polymer synthesis, where longer chains (e.g., C₁₄) enhance stability .
  • 2-Tridecen-4-one (CAS No. 142449-96-5): Structure: 13-carbon chain with similar functional group positions. Key Differences: The reduced chain length decreases hydrophobicity and melting point (estimated 10–15°C lower than this compound). Applications include intermediates in agrochemicals, but its efficacy is lower in lipid-soluble formulations compared to the C₁₄ analog .
Table 1: Physical Properties of Unsaturated Ketones
Compound CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Applications
This compound 142449-97-6 C₁₄H₂₆O 210.36 290–300 (est.) Polymer stabilizers, organic synthesis
2-Tridecen-4-one 142449-96-5 C₁₃H₂₄O 196.33 275–285 (est.) Agrochemical intermediates
2-Octen-4-one 4643-27-0 C₈H₁₄O 126.20 170–175 Flavors, fragrances

Comparison with Saturated Ketones

  • 4-Tetradecanone (CAS No. 26496-20-8): Structure: Fully saturated 14-carbon chain with a ketone at position 4 (C₁₄H₂₈O). Key Differences: The absence of a double bond increases symmetry, raising the melting point (48–50°C vs. ~25°C for this compound). However, saturated ketones exhibit lower reactivity in conjugate addition reactions due to the lack of π-electron systems .
Table 2: Saturated vs. Unsaturated C₁₄ Ketones
Property This compound (Unsaturated) 4-Tetradecanone (Saturated)
Melting Point (°C) ~25 48–50
Boiling Point (°C) 290–300 295–305
Reactivity High (α,β-unsaturation) Low
Applications Reactive intermediates Solvents, lubricants

Comparison with Cyclic Ketones

  • 4-Cyclopentene-1,3-dione (CAS No. 930-60-9): Structure: Cyclic diketone with conjugated double bonds. Key Differences: The cyclic structure and conjugated system enhance stability and resonance, making it a stronger electrophile. Unlike this compound, it participates in Diels-Alder reactions and serves as a ligand in coordination chemistry .

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